

# Comparative Guide to the Characterization of 2-Aryl-5-Chlorothiophene Derivatives

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## Compound of Interest

Compound Name: *2-Bromo-5-chlorothiophene*

Cat. No.: *B1265590*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of 2-aryl-5-chlorothiophene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties. The following sections present a compilation of experimental data to facilitate the identification, characterization, and quality control of these valuable synthetic intermediates.

## Introduction to 2-Aryl-5-Chlorothiophene Derivatives

2-Aryl-5-chlorothiophene derivatives are a class of heterocyclic compounds that feature a central thiophene ring substituted with a chloro group at the 5-position and an aryl group at the 2-position. The presence of the chlorine atom and the variability of the aryl substituent allow for a wide range of chemical modifications, making them attractive scaffolds in drug discovery and for the synthesis of organic electronic materials. The most common synthetic route to these compounds is the Suzuki-Miyaura cross-coupling reaction.

## Comparative Spectroscopic and Physical Data

The following tables summarize the key characterization data for a selection of 2-aryl-5-chlorothiophene derivatives. The data has been compiled from various scientific literature sources.

Table 1: Physical and Mass Spectrometry Data

Compound	Aryl Substituent	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Mass Spectrum (m/z)
1	Phenyl	C <sub>10</sub> H <sub>7</sub> ClS	194.68	55-57	194 (M <sup>+</sup> )
2	4-Tolyl	C <sub>11</sub> H <sub>9</sub> ClS	208.71	82-84	208 (M <sup>+</sup> )
3	4-Methoxyphenyl	C <sub>11</sub> H <sub>9</sub> ClOS	224.71	98-100	224 (M <sup>+</sup> )
4	Naphthalen-2-yl	C <sub>14</sub> H <sub>9</sub> ClS	256.74	135-137	256 (M <sup>+</sup> )

Table 2: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, δ ppm)

Compound	Thiophene-H (d, J=4.0 Hz)	Aryl-H (m)	Other Signals
1	7.18, 6.95	7.55-7.30	-
2	7.15, 6.92	7.45 (d, J=8.0 Hz), 7.20 (d, J=8.0 Hz)	2.38 (s, 3H, CH <sub>3</sub> )
3	7.12, 6.88	7.50 (d, J=8.8 Hz), 6.95 (d, J=8.8 Hz)	3.85 (s, 3H, OCH <sub>3</sub> )
4	7.30, 7.10	8.00-7.45	-

Table 3: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, δ ppm)

Compound	Thiophene C	Aryl C	Other Signals
1	142.5, 130.2, 126.0, 124.8	133.8, 129.1, 128.5, 125.9	-
2	142.6, 138.2, 130.8, 129.8, 125.8, 124.5	-	21.3 (CH <sub>3</sub> )
3	142.4, 159.8, 127.2, 126.5, 124.2, 114.5	-	55.4 (OCH <sub>3</sub> )
4	142.8, 133.7, 132.9, 131.2, 128.6, 128.2, 127.8, 126.7, 126.5, 125.3, 124.9, 123.9	-	-

Table 4: Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

Compound	C-H (Aromatic)	C=C (Aromatic)	C-S (Thiophene)	C-Cl	Other Key Bands
1	~3100	~1590, 1480	~800	~750	-
2	~3080	~1600, 1510	~810	~760	~2920 (C-H, CH <sub>3</sub> )
3	~3070	~1610, 1515	~820	~755	~1250 (C-O)
4	~3060	~1600, 1500	~815	~765	-

## Experimental Protocols

A general procedure for the synthesis of 2-aryl-5-chlorothiophene derivatives is the Suzuki-Miyaura cross-coupling reaction.

General Suzuki-Miyaura Coupling Protocol:

To a reaction vessel is added 2,5-dichlorothiophene (1.0 eq.), the corresponding arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq.), and a base, typically an aqueous solution of Na<sub>2</sub>CO<sub>3</sub> (2.0 M, 2.0 eq.). A suitable solvent system, such as a mixture of

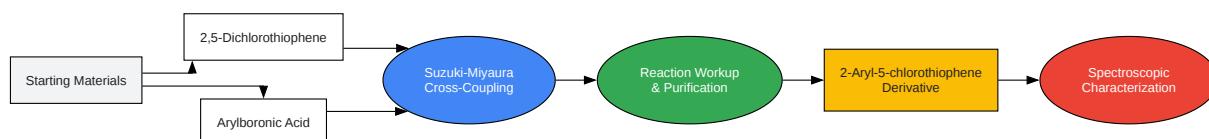
toluene, ethanol, and water, is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-chlorothiophene derivative.

#### Spectroscopic Analysis Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are generally obtained using an electron ionization (EI) source.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

## Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 2-aryl-5-chlorothiophene derivatives via the Suzuki-Miyaura cross-coupling reaction.



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